Octyl azide

Description

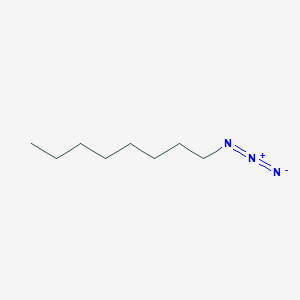

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-azidooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3/c1-2-3-4-5-6-7-8-10-11-9/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXAHCVNYRABXLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50995896 | |

| Record name | 1-Azidooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50995896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7438-05-3 | |

| Record name | 1-Azidooctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007438053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC85002 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Azidooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50995896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Azidooctane: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Azidooctane, also known as octyl azide, is an organic compound featuring a linear eight-carbon alkyl chain functionalized with an azide group. This structure imparts a dual nature to the molecule: a lipophilic alkyl tail and a highly reactive azide headgroup. This reactivity, particularly in bioorthogonal "click chemistry" reactions, has made 1-azidooctane and similar long-chain alkyl azides valuable reagents in various scientific fields, including drug development, chemical biology, and materials science.[1][2] Their ability to participate in the Huisgen 1,3-dipolar cycloaddition with alkynes to form stable triazoles allows for the specific and efficient labeling and conjugation of molecules in complex biological systems.[1][2] Understanding the chemical properties and stability of 1-azidooctane is paramount for its safe handling, storage, and effective application in research and development.

Chemical and Physical Properties

The physicochemical properties of 1-azidooctane are summarized in the table below. These properties are crucial for designing reaction conditions, purification procedures, and for predicting its behavior in different solvent systems.

| Property | Value | Source |

| Molecular Formula | C8H17N3 | [3][4][5][6] |

| Molecular Weight | 155.24 g/mol | [3][4][5][6] |

| CAS Number | 7438-05-3 | [3][4][5][6] |

| Appearance | Not specified, likely a liquid at room temperature | |

| Density (ρl) | 840.00 kg/m ³ (at 293.00 K) | [3] |

| Boiling Point | Not available | |

| logPoct/wat (Octanol/Water Partition Coefficient) | 3.657 (Crippen Calculated) | [3] |

| log10WS (Water Solubility in mol/L) | -8.26 (Crippen Calculated) | [3] |

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -5674.00 ± 3.00 kJ/mol | [3] |

| Liquid Phase Enthalpy of Formation (ΔfH°liquid) | 96.70 kJ/mol | [3] |

Stability and Reactivity

Stability:

Organic azides like 1-azidooctane are energetic molecules and must be handled with care. While higher molecular weight azides are generally considered to be at a lower risk of explosive decomposition compared to their smaller counterparts, certain precautions are essential.[3]

-

General Stability: Stable under normal storage conditions.[7]

-

Sensitivity to Energy Input: Organic azides are potentially explosive and can decompose upon exposure to external energy sources such as heat, light, pressure, or shock.[3][4] It is recommended to store them at low temperatures (e.g., -18°C) and in the dark, preferably in plastic amber containers.[4]

-

Light Sensitivity: 1-Azidooctane is noted to be light-sensitive.[7][8]

-

Structural Stability Considerations: The stability of an organic azide is influenced by its carbon-to-nitrogen ratio. A common guideline, the "Rule of Six," suggests that having at least six carbon atoms per azide group contributes to a relatively safer profile.[6] 1-Azidooctane, with its C8H17N3 formula, adheres to this rule.

Reactivity:

The azide functional group is highly versatile and participates in a range of chemical transformations.

-

Click Chemistry: The most prominent reaction of 1-azidooctane is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." It reacts with terminal alkynes to form a stable 1,2,3-triazole linkage.[1] This reaction is highly efficient, specific, and biocompatible.

-

Staudinger Ligation: Azides can react with phosphines in a transformation known as the Staudinger ligation, which is another powerful tool for bioconjugation.

-

Reduction to Amines: The azide group can be readily reduced to a primary amine (1-aminooctane) using various reducing agents, such as catalytic hydrogenation or NaBH4/CoCl2·6H2O.

-

Incompatibilities: Azides should not be mixed with strong oxidizing agents, strong bases, or acids.[7] Contact with heavy metals (e.g., copper, lead) can form highly explosive heavy metal azides.[1] Halogenated solvents like dichloromethane and chloroform must be avoided as they can form dangerously unstable di- and tri-azidomethane.[3][4]

Experimental Protocols

Synthesis of 1-Azidooctane via Nucleophilic Substitution:

A common and straightforward method for synthesizing 1-azidooctane is through the nucleophilic substitution of an octyl halide (e.g., 1-bromooctane or 1-iodooctane) with sodium azide.

Materials:

-

1-bromooctane (or 1-iodooctane)

-

Sodium azide (NaN3)

-

Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Deionized water

-

Diethyl ether (or other suitable extraction solvent)

-

Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4) (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide in DMSO to create a 0.5 M solution. Stirring for an extended period (e.g., 24 hours) may be necessary to fully dissolve the salt.

-

To this solution, add 1-bromooctane (1 equivalent).

-

Stir the reaction mixture at room temperature. Monitor the reaction progress using a suitable technique, such as gas chromatography (GC) or thin-layer chromatography (TLC), until the starting alkyl halide is consumed.

-

Once the reaction is complete, quench the reaction by carefully adding deionized water. This may be slightly exothermic.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase multiple times with diethyl ether.

-

Combine the organic extracts and wash them with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the 1-azidooctane product.

Purification: Purification of organic azides should be approached with caution. Distillation and sublimation are generally not recommended due to the risk of explosive decomposition.[3] Purification should be limited to methods like extraction and precipitation.[3]

Safe Handling and Disposal:

Due to the potential hazards associated with organic azides, strict safety protocols must be followed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves (nitrile gloves are a common choice).[6]

-

Work Environment: All manipulations should be conducted in a well-ventilated chemical fume hood.[5][6] For reactions with highly reactive azides, the use of a blast shield is recommended.[5]

-

Handling Precautions:

-

Use plastic or ceramic spatulas for weighing and transferring azides; avoid metal spatulas to prevent the formation of shock-sensitive metal azides.[3][5]

-

Avoid friction or grinding of solid azides. Do not use ground glass joints with azide-containing compounds as friction can cause detonation.[5][6]

-

-

Waste Disposal:

-

Azide-containing waste should be collected in a dedicated, clearly labeled waste container.[3][5]

-

Do not mix azide waste with acids or heavy metal salts.[3][6]

-

Under no circumstances should azide solutions be poured down the drain, as this can lead to the formation of explosive lead or copper azides in the plumbing.[1]

-

If possible, organic azides should be chemically converted to a more stable derivative, such as an amine, before disposal.[4]

-

Visualizations

Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction pathway.

Caption: General experimental workflow for the safe handling of organic azides.

References

- 1. chemistry.unm.edu [chemistry.unm.edu]

- 2. ucd.ie [ucd.ie]

- 3. safety.pitt.edu [safety.pitt.edu]

- 4. artscimedia.case.edu [artscimedia.case.edu]

- 5. uvic.ca [uvic.ca]

- 6. researchgate.net [researchgate.net]

- 7. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Reduction of Azides [chemistry.mdma.ch]

The Synthesis and Purification of 1-Azidooctane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of 1-azidooctane, a valuable chemical intermediate in organic synthesis and drug discovery. The document outlines a common and efficient synthetic route starting from 1-bromooctane, detailing the experimental protocol, and presenting key quantitative data. Furthermore, a logical workflow of the synthesis and purification process is provided for clarity.

Synthesis of 1-Azidooctane

The most prevalent and straightforward method for the synthesis of 1-azidooctane is through a nucleophilic substitution reaction (SN2) where 1-bromooctane is treated with sodium azide. The azide ion (N3-) acts as the nucleophile, displacing the bromide ion from the primary alkyl halide.

Reaction Scheme

The overall reaction is as follows:

CH₃(CH₂)₇Br + NaN₃ → CH₃(CH₂)₇N₃ + NaBr

-

Reactants: 1-Bromooctane, Sodium Azide

-

Product: 1-Azidooctane

-

Byproduct: Sodium Bromide

Experimental Protocol

This protocol is a synthesized procedure based on established chemical literature.

Materials:

-

1-Bromooctane (C₈H₁₇Br)

-

Sodium azide (NaN₃)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromooctane (1.0 eq) in N,N-dimethylformamide (DMF).

-

Add sodium azide (1.5 eq) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 1-azidooctane.

Quantitative Data

The following table summarizes typical quantitative data associated with the synthesis of 1-azidooctane.

| Parameter | Value | Reference |

| Reactant Ratios | ||

| 1-Bromooctane | 1.0 eq | General Practice |

| Sodium Azide | 1.5 eq | General Practice |

| Reaction Conditions | ||

| Solvent | N,N-Dimethylformamide (DMF) | General Practice |

| Temperature | 60-70 °C | General Practice |

| Reaction Time | 12-24 hours | General Practice |

| Yield | ||

| Crude Yield | >95% | Estimated |

| Purified Yield | 85-95% | Estimated |

Purification of 1-Azidooctane

The crude 1-azidooctane obtained after the work-up procedure can be purified to a high degree using vacuum distillation.

Experimental Protocol

Procedure:

-

Set up a fractional distillation apparatus for vacuum distillation.

-

Transfer the crude 1-azidooctane to the distillation flask.

-

Carefully apply vacuum and heat the flask gently.

-

Collect the fraction corresponding to the boiling point of 1-azidooctane at the given pressure. The boiling point of 1-azidooctane is approximately 78-80 °C at 12 mmHg.

Quantitative Data

| Parameter | Value | Reference |

| Purification Method | Vacuum Distillation | Standard Procedure |

| Boiling Point | 78-80 °C @ 12 mmHg | Literature Value |

| Purity (Post-distillation) | >98% | Estimated |

Characterization

The identity and purity of the synthesized 1-azidooctane can be confirmed by various spectroscopic methods.

Spectroscopic Data

| Technique | Key Signals | Reference |

| ¹³C NMR | Characteristic peaks for the eight carbon atoms of the octane chain. | [1] |

| IR Spectroscopy | Strong, sharp absorption band around 2100 cm⁻¹ characteristic of the azide (N₃) asymmetric stretch. | [2][3] |

| Mass Spectrometry (GC-MS) | Molecular ion peak corresponding to the mass of 1-azidooctane. | [1] |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of 1-azidooctane.

Caption: Workflow for the synthesis and purification of 1-azidooctane.

Precursor Synthesis: 1-Bromooctane

For researchers who wish to synthesize the starting material, 1-bromooctane can be prepared from 1-octanol.

Reaction Scheme

CH₃(CH₂)₇OH + HBr → CH₃(CH₂)₇Br + H₂O

Experimental Protocol

A common method involves the reaction of 1-octanol with hydrobromic acid, often in the presence of a strong acid catalyst like sulfuric acid.[4][5]

Procedure:

-

To a mixture of hydrobromic acid (48%) and concentrated sulfuric acid, add 1-octanol.

-

Heat the mixture to reflux for several hours.[5]

-

After cooling, the organic layer is separated, washed with water, concentrated sulfuric acid, water, and finally with a 10% sodium carbonate solution.[5]

-

The crude 1-bromooctane is then dried over an appropriate drying agent and purified by distillation.[4][6]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 1-Octanol | [4][5] |

| Reagents | Hydrobromic Acid, Sulfuric Acid | [4][5] |

| Yield | >90% | [5] |

| Boiling Point | 201 °C (at atmospheric pressure) | [4] |

| Purity | >98% | [7] |

Safety Considerations

-

Sodium azide is highly toxic and can form explosive heavy metal azides. It should be handled with extreme care in a well-ventilated fume hood.

-

1-Bromooctane is an irritant.

-

N,N-Dimethylformamide (DMF) is a skin and respiratory irritant.

-

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.

This guide provides a comprehensive overview for the successful synthesis and purification of 1-azidooctane. By following these protocols and adhering to safety precautions, researchers can confidently produce this valuable compound for their scientific endeavors.

References

- 1. spectrabase.com [spectrabase.com]

- 2. forskning.ruc.dk [forskning.ruc.dk]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. 1-Bromooctane synthesis - chemicalbook [chemicalbook.com]

- 6. Cas 111-83-1,1-Bromooctane | lookchem [lookchem.com]

- 7. 111-83-1 CAS | 1-BROMOOCTANE | Alkyl Halides | Article No. 02297 [lobachemie.com]

A Technical Guide to the Solubility of 1-Azidooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-azidooctane, a versatile intermediate in organic synthesis. Due to the limited availability of specific experimental data, this document leverages established chemical principles and data from structurally analogous compounds to predict its solubility profile. Furthermore, detailed experimental protocols for determining the solubility of organic compounds like 1-azidooctane are provided to empower researchers in their laboratory work.

Core Concepts in Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another.[1][2] 1-Azidooctane possesses a dual nature; the long, nonpolar eight-carbon alkyl chain dominates its physical properties, making it lipophilic, while the azide functional group introduces a degree of polarity. Consequently, its solubility is expected to be low in highly polar solvents like water and high in nonpolar and moderately polar organic solvents.

Predicted Solubility of 1-Azidooctane

| Solvent Classification | Solvent Examples | Predicted Solubility of 1-Azidooctane | Rationale |

| Nonpolar Aprotic | Hexane, Heptane, Toluene, Benzene, Carbon Tetrachloride | Miscible / Highly Soluble | The nonpolar octyl chain of 1-azidooctane will have strong van der Waals interactions with these nonpolar solvents. |

| Polar Aprotic | Diethyl Ether, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM), Chloroform, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Miscible / Highly Soluble | These solvents can interact favorably with both the nonpolar alkyl chain and the polar azide group. |

| Polar Protic | Methanol, Ethanol, 1-Propanol, 1-Butanol | Miscible / Highly Soluble | The shorter-chain alcohols are polar enough to interact with the azide group, and their alkyl chains are compatible with the octyl chain. |

| Highly Polar Protic | Water | Very Low Solubility / Immiscible | The dominant nonpolar octyl chain cannot overcome the strong hydrogen bonding network of water. |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of 1-azidooctane or any new compound, the following experimental protocols can be employed.

Protocol 1: Qualitative Determination of Miscibility (Liquid-Liquid)

This method is a rapid, visual assessment of whether two liquids are miscible in all proportions.

Materials:

-

1-Azidooctane

-

Solvent of interest

-

Small test tubes with caps or stoppers

-

Vortex mixer (optional)

-

Pipettes

Procedure:

-

Add approximately 1 mL of the solvent to a clean, dry test tube.

-

Add approximately 1 mL of 1-azidooctane to the same test tube.

-

Cap the test tube securely and shake vigorously for 30-60 seconds. A vortex mixer can be used for more thorough mixing.

-

Allow the test tube to stand undisturbed for a few minutes and observe the contents.

-

Interpretation of Results:

-

Miscible: A single, clear, homogeneous phase is observed.

-

Immiscible: Two distinct layers are formed. The mixture may appear cloudy or form an emulsion initially before separating.

-

Partially Miscible: A single phase is observed up to a certain concentration, after which two phases separate. This can be explored by varying the proportions of the solute and solvent.

-

Protocol 2: Quantitative Determination of Solubility (Shake-Flask Method)

This is a classical and reliable method to determine the equilibrium solubility of a compound in a solvent.

Materials:

-

1-Azidooctane

-

Solvent of interest

-

Scintillation vials or flasks with airtight caps

-

Orbital shaker or magnetic stirrer with stir bars

-

Thermostatically controlled environment (e.g., incubator, water bath)

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC, HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add a known amount of 1-azidooctane (in excess of its expected solubility) to a vial or flask.

-

Add a known volume or mass of the solvent to the vial.

-

Securely cap the vial and place it in a thermostatically controlled shaker or on a magnetic stirrer.

-

Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium (typically 24-72 hours).

-

After the equilibration period, cease agitation and allow the undissolved solute to settle. This step should also be performed at the constant temperature.

-

Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

-

Accurately dilute the filtered, saturated solution with the pure solvent to a concentration within the working range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method to determine the concentration of 1-azidooctane.

-

Calculate the solubility in the desired units (e.g., mg/mL, mol/L).

Logical Workflow for Solubility Assessment

The following diagram illustrates a systematic approach to evaluating the solubility of a new compound like 1-azidooctane.

Solubility Assessment Workflow

References

- 1. www1.udel.edu [www1.udel.edu]

- 2. Solvent Miscibility Table [sigmaaldrich.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. primaryinfo.com [primaryinfo.com]

- 5. 1-Octanol | C8H18O | CID 957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. parchem.com [parchem.com]

- 8. 1-Octanol: Physical properties | Michael Pilgaard's Web Chemistry [pilgaard.info]

- 9. 1-Octylamine, 99% 500 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. chembk.com [chembk.com]

In-Depth Technical Guide to the Safe Handling of 1-Azidooctane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety precautions, handling procedures, and disposal methods for 1-Azidooctane. Organic azides are energetic compounds that require careful management to mitigate risks of explosion and toxicity. This document outlines the essential data, experimental protocols, and safety workflows to ensure the safe use of 1-Azidooctane in a research and development setting.

Hazard Identification and Stability

1-Azidooctane is a long-chain alkyl azide. While generally more stable than smaller, low-molecular-weight azides, it is still considered an energetic material and must be handled with appropriate care. The primary hazards are its potential for explosive decomposition under certain conditions and its toxicity.

General Stability of Organic Azides

Organic azides are sensitive to heat, light, friction, and shock, which can induce violent decomposition.[1][2][3][4] The stability of an organic azide is influenced by its molecular structure. Two key principles provide a general assessment of stability:

-

The Rule of Six : This rule suggests that a compound is relatively safe when the ratio of carbon atoms to energetic functional groups (like the azide group) is six or more.[1]

-

Carbon-to-Nitrogen (C/N) Ratio : For an organic azide to be considered for isolation and storage, the number of carbon atoms should ideally be greater than the number of nitrogen atoms.[1][2][4]

For 1-Azidooctane (C₈H₁₇N₃), the C/N ratio is 8:3, which is approximately 2.7. This falls into a category of azides that can be synthesized and isolated but should be handled with caution and stored appropriately.[4]

Quantitative Data

| Property | Value |

| Chemical Formula | C₈H₁₇N₃ |

| Molecular Weight | 155.24 g/mol |

| Appearance | Colorless oil |

| Decomposition Temperature | Not specifically determined; handle with care above room temperature. |

| Shock Sensitivity | Not specifically determined; presumed to be sensitive to shock and friction. |

| Incompatible Materials | Strong oxidizing agents, strong acids, heavy metals and their salts, halogenated solvents (e.g., dichloromethane, chloroform).[1][5] |

Safety Precautions and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory when working with 1-Azidooctane.

Engineering Controls

-

Fume Hood : All work with 1-Azidooctane must be conducted in a certified chemical fume hood.

-

Blast Shield : A blast shield should be used as a primary barrier between the researcher and the experimental setup.

-

Ventilation : Ensure adequate ventilation to prevent the accumulation of potentially harmful vapors.

Personal Protective Equipment (PPE)

-

Eye Protection : Chemical safety goggles and a face shield are required.

-

Hand Protection : Nitrile gloves should be worn. For tasks with a higher risk of splashing, consider double-gloving or using heavier-duty gloves.

-

Body Protection : A flame-resistant laboratory coat is essential.

-

Hearing Protection : Should be available in case of an explosive event.

Experimental Protocols

The following are detailed experimental protocols for the synthesis and safe quenching of 1-Azidooctane.

Synthesis of 1-Azidooctane from 1-Bromooctane

This procedure should be performed on a small scale initially to establish proficiency and assess the reaction characteristics.

Materials:

-

1-Bromooctane

-

Sodium azide (NaN₃)

-

Polyethylene glycol 400 (PEG-400)

-

Anhydrous diethyl ether

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 25 mL round-bottom flask, combine 1 mmol of 1-bromooctane and 1.2 mmol of sodium azide.

-

Add 2.0 mL of PEG-400 to the flask.

-

Stir the mixture at room temperature for 3 hours.

-

After the reaction is complete, transfer the mixture to a separatory funnel.

-

Extract the product with anhydrous diethyl ether.

-

Wash the organic layer with deionized water to remove residual PEG-400 and unreacted sodium azide.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure using a rotary evaporator to obtain 1-Azidooctane as a colorless oil. The yield for this reaction is reported to be approximately 95%.

Safe Quenching and Disposal of 1-Azidooctane (Staudinger Reduction)

The Staudinger reduction is a mild and effective method for converting organic azides to amines, which are generally less hazardous. This protocol can be used to quench residual 1-Azidooctane in a reaction mixture or for its safe disposal.[2][5][6][7][8]

Materials:

-

1-Azidooctane

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF) or other suitable solvent

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the 1-Azidooctane in a suitable solvent such as THF in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of triphenylphosphine to the solution with stirring. The reaction is exothermic.

-

Allow the reaction mixture to warm to room temperature and stir until the evolution of nitrogen gas ceases.

-

Add water to the reaction mixture to hydrolyze the intermediate iminophosphorane to 1-octylamine and triphenylphosphine oxide.

-

The resulting mixture can then be worked up to isolate the amine or disposed of as a non-azide waste stream according to institutional guidelines.

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows for the safe handling of 1-Azidooctane.

Caption: Hierarchy of safety controls for handling hazardous chemicals.

Caption: Experimental workflow for synthesis and safe quenching.

References

- 1. researchgate.net [researchgate.net]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 4. safety.fsu.edu [safety.fsu.edu]

- 5. Staudinger Reaction [organic-chemistry.org]

- 6. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 7. rsc.org [rsc.org]

- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

1-Azidooctane spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 1-Azidooctane

This technical guide provides a comprehensive overview of the spectroscopic data for 1-azidooctane (C₈H₁₇N₃), a linear alkyl azide of interest in various chemical research and development applications, including click chemistry and the synthesis of novel functionalized molecules. This document is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-azidooctane, covering Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for 1-Azidooctane

| Chemical Shift (δ) ppm | Multiplicity | Integration (No. of Protons) | Assignment |

| 3.26 | Triplet (t) | 2H | -CH₂-N₃ |

| 1.60 | Multiplet (m) | 2H | -CH₂-CH₂-N₃ |

| 1.43-1.00 | Broad (br) | 10H | -(CH₂)₅- |

| 0.89 | Triplet (t) | 3H | -CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for 1-Azidooctane

| Chemical Shift (δ) ppm | Assignment |

| 51.41 | -CH₂-N₃ |

| 31.69 | -CH₂- |

| 29.06 | -CH₂- |

| 28.78 | -CH₂- |

| 26.66 | -CH₂- |

| 22.56 | -CH₂- |

| 13.96 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for 1-Azidooctane

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925 | Strong | C-H Asymmetric Stretch (Alkyl) |

| ~2855 | Strong | C-H Symmetric Stretch (Alkyl) |

| ~2100 | Strong, Sharp | N₃ Asymmetric Stretch (Azide) |

| ~1465 | Medium | C-H Bend (Methylene) |

| ~1378 | Medium | C-H Bend (Methyl) |

| ~1260 | Weak | N₃ Symmetric Stretch (Azide) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 1-Azidooctane

| m/z | Relative Intensity | Assignment |

| 155.24 | Low | [M]⁺ (Molecular Ion) |

| 84 | High | [C₆H₁₂]⁺ |

| 70 | 100% | [C₅H₁₀]⁺ (Base Peak) |

| 56 | High | [C₄H₈]⁺ |

| 43 | High | [C₃H₇]⁺ |

| 41 | High | [C₃H₅]⁺ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of 1-azidooctane (typically 5-10 mg) is prepared in a deuterated solvent, such as chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. A small amount of an internal standard, commonly tetramethylsilane (TMS), is added for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Spectroscopy : The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300-500 MHz. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy : The ¹³C NMR spectrum is recorded on the same instrument, typically operating at 75-125 MHz. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

The IR spectrum of neat 1-azidooctane, which is a liquid at room temperature, is obtained using the thin-film method. A drop of the compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin liquid film. The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via direct injection or through a gas chromatograph (GC) for separation from any impurities. In the EI source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule. The resulting positively charged ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 1-azidooctane.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of 1-azidooctane.

Commercial Availability and Applications of 1-Azidooctane: A Technical Guide for Researchers

Introduction: 1-Azidooctane, also known as octyl azide, is a valuable chemical reagent for researchers, scientists, and drug development professionals. Its primary utility lies in its terminal azide group, which can readily participate in bioorthogonal "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the specific and efficient labeling of biomolecules, making it a powerful tool in chemical biology and drug discovery. This guide provides an in-depth overview of the commercial availability of 1-Azidooctane, its key applications, and detailed experimental protocols for its use.

Commercial Suppliers and Product Specifications

1-Azidooctane is commercially available from several chemical suppliers. The table below summarizes the offerings from prominent vendors, based on publicly available information. For bulk quantities and specific pricing, it is recommended to request a quote directly from the suppliers.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |

| AChemBlock | 1-Azidooctane | 7438-05-3 | C₈H₁₇N₃ | 155.24 | ≥95% | Inquire for details |

| BLD Pharm | 1-Azidooctane | 7438-05-3 | C₈H₁₇N₃ | 155.24 | Inquire for details | Inquire for details |

| MedChemExpress | This compound | 7438-05-3 | C₈H₁₇N₃ | 155.24 | >98% | 10 mM in DMSO (1 mL), 1 mg, 5 mg |

Note: Purity levels and available quantities are subject to change and may vary between batches. Always refer to the supplier's certificate of analysis for the most accurate information.

Experimental Protocols

The primary application of 1-Azidooctane is in copper(I)-catalyzed click chemistry reactions for the labeling of alkyne-containing molecules. Below is a general protocol for the metabolic labeling of lipids in cultured cells using 1-Azidooctane as a chemical reporter, followed by fluorescent detection.

Protocol: Metabolic Labeling of Cellular Lipids with 1-Azidooctane and Visualization via Click Chemistry

Materials:

-

1-Azidooctane

-

Alkyne-modified fluorescent dye (e.g., an alkyne-functionalized BODIPY or Alexa Fluor dye)

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Click chemistry reaction buffer:

-

Copper(II) sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate

-

-

Fluorescence microscope

Methodology:

-

Metabolic Labeling:

-

Culture cells to the desired confluency in a suitable format (e.g., glass-bottom dishes for microscopy).

-

Prepare a stock solution of 1-Azidooctane in a suitable solvent (e.g., DMSO or ethanol).

-

Dilute the 1-Azidooctane stock solution in complete cell culture medium to a final working concentration (typically in the range of 25-100 µM, but should be optimized for the specific cell line and experimental goals).

-

Remove the old medium from the cells and replace it with the medium containing 1-Azidooctane.

-

Incubate the cells for a desired period (e.g., 4-24 hours) to allow for the metabolic incorporation of the azido-fatty acid into cellular lipids.

-

-

Cell Fixation and Permeabilization:

-

Wash the cells three times with PBS to remove any unincorporated 1-Azidooctane.

-

Fix the cells by incubating with the fixative solution for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells by incubating with the permeabilization buffer for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Click Chemistry Reaction:

-

Prepare the click chemistry reaction cocktail immediately before use. In a microcentrifuge tube, mix the following in order:

-

PBS

-

Alkyne-modified fluorescent dye (final concentration typically 1-10 µM)

-

Copper(II) sulfate (final concentration typically 100-200 µM)

-

THPTA (final concentration typically 500 µM - 1 mM)

-

-

Vortex the solution briefly.

-

Add sodium ascorbate (freshly prepared, final concentration typically 2.5-5 mM) to initiate the reaction. Vortex immediately.

-

Add the click reaction cocktail to the fixed and permeabilized cells.

-

Incubate for 30-60 minutes at room temperature, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with PBS.

-

(Optional) Counterstain the nuclei with a suitable dye (e.g., DAPI).

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent dye.

-

Visualizations

Experimental Workflow for Metabolic Labeling

Caption: Workflow for metabolic labeling of lipids with 1-Azidooctane.

Conceptual Pathway: Tracing Lipid Metabolism

Caption: Conceptual pathway of 1-Azidooctane in lipid metabolism studies.

The Thermal Decomposition of 1-Azidooctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal decomposition of 1-azidooctane, a primary alkyl azide. Due to a scarcity of literature specifically focused on 1-azidooctane, this guide leverages established principles from the broader class of primary alkyl azides to provide a comprehensive overview of its expected reactivity, decomposition pathways, and the experimental methodologies used to study these processes.

Introduction

Organic azides are energetic molecules characterized by the linear N₃ functional group. Their thermal decomposition, which involves the facile extrusion of nitrogen gas, leads to the formation of highly reactive nitrene intermediates. Understanding the thermal behavior of alkyl azides is crucial for their safe handling and for their application in synthetic chemistry, where they serve as precursors to amines, imines, and various nitrogen-containing heterocycles. This guide focuses on the thermal decomposition of 1-azidooctane, providing a framework for predicting its decomposition products and the kinetics of its thermolysis.

Core Decomposition Pathway

The thermal decomposition of primary alkyl azides like 1-azidooctane is initiated by the unimolecular cleavage of the C-N₃ bond, leading to the loss of a molecule of nitrogen (N₂) and the formation of a highly reactive singlet nitrene intermediate. This primary process is the rate-determining step of the decomposition.

CAS number and molecular formula of 1-Azidooctane

A comprehensive overview of the chemical properties, synthesis, and applications of 1-Azidooctane, a versatile molecular tool in chemical biology and drug discovery.

Introduction

1-Azidooctane is a linear alkyl azide that has emerged as a valuable chemical probe in various scientific disciplines, particularly in the fields of chemical biology, drug development, and materials science. Its terminal azide group, coupled with its eight-carbon alkyl chain, allows for its use in a wide range of bioorthogonal reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This technical guide provides an in-depth overview of 1-Azidooctane, including its chemical and physical properties, detailed synthesis protocols, and its applications in advanced research, with a focus on its utility for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

1-Azidooctane, also known as octyl azide, is a colorless to pale yellow liquid. Its key identifiers and physicochemical properties are summarized in the tables below for easy reference.

| Identifier | Value |

| CAS Number | 7438-05-3[1] |

| Molecular Formula | C₈H₁₇N₃[1] |

| Molecular Weight | 155.24 g/mol [1] |

| IUPAC Name | 1-azidooctane[2] |

| Synonyms | This compound |

| Physicochemical Property | Value |

| Density | 0.849 g/mL at 25 °C |

| Boiling Point | 85-86 °C at 10 mmHg |

| Refractive Index | 1.439 at 20 °C |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol, ether, and acetone. |

Synthesis of 1-Azidooctane

1-Azidooctane is most commonly synthesized via a nucleophilic substitution reaction where an azide salt, typically sodium azide, displaces a leaving group from an octyl derivative. The most common precursor is 1-bromooctane.

Experimental Protocol: Synthesis from 1-Bromooctane

This protocol details the synthesis of 1-Azidooctane from 1-bromooctane and sodium azide in a biphasic solvent system with a phase-transfer catalyst.

Materials:

-

1-bromooctane (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

Tetrabutylammonium bromide (TBAB) (0.05 eq)

-

Toluene

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-bromooctane and tetrabutylammonium bromide in toluene.

-

In a separate beaker, dissolve sodium azide in water.

-

Add the aqueous sodium azide solution to the toluene solution of 1-bromooctane.

-

Heat the biphasic mixture to reflux (approximately 90-100 °C) with vigorous stirring. The reaction is typically monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) and is usually complete within 24-48 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 1-Azidooctane.

-

The crude product can be purified by vacuum distillation to obtain pure 1-Azidooctane.

Characterization: The successful synthesis of 1-Azidooctane can be confirmed by spectroscopic methods. The characteristic azide stretch is readily identifiable in the infrared (IR) spectrum as a strong, sharp absorption band around 2100 cm⁻¹. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) can be used to further confirm the structure and purity of the product.

Applications in Research and Drug Development

The utility of 1-Azidooctane in research stems from its ability to participate in bioorthogonal "click" chemistry reactions. The azide group serves as a handle that can be selectively reacted with an alkyne-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage. This reaction is highly efficient, specific, and can be performed under mild, aqueous conditions, making it ideal for biological applications.

Metabolic Labeling and Chemical Proteomics

1-Azidooctane can be used as a chemical reporter to study lipid metabolism and protein lipidation. As a surrogate for natural fatty acids, it can be metabolically incorporated into cellular lipids and lipid-modified proteins. Subsequent "clicking" with an alkyne-tagged reporter molecule, such as a fluorophore or a biotin affinity tag, allows for the visualization, identification, and quantification of these lipidated biomolecules.

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the CuAAC reaction to conjugate 1-Azidooctane (or a biomolecule labeled with it) to an alkyne-containing molecule.

Materials:

-

Azide-containing molecule (e.g., 1-Azidooctane or cell lysate from cells treated with 1-Azidooctane) (1.0 eq)

-

Alkyne-containing reporter molecule (e.g., alkyne-fluorophore or alkyne-biotin) (1.1 eq)

-

Copper(II) sulfate (CuSO₄) (0.1 eq)

-

Sodium ascorbate (0.5 eq)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) as a copper-ligand (optional, but recommended for biological samples)

-

Phosphate-buffered saline (PBS) or an appropriate buffer

-

Dimethyl sulfoxide (DMSO) for dissolving reagents

Procedure:

-

Prepare stock solutions of all reagents. Dissolve the alkyne-reporter, CuSO₄, sodium ascorbate, and the copper ligand in appropriate solvents (e.g., DMSO for the reporter and ligand, water or buffer for CuSO₄ and sodium ascorbate).

-

In a reaction tube, combine the azide-containing sample with the alkyne-reporter in the chosen buffer.

-

If using a ligand, pre-mix the CuSO₄ solution with the ligand solution before adding it to the reaction mixture.

-

Add the CuSO₄ (or CuSO₄/ligand complex) to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

Incubate the reaction at room temperature for 1-4 hours. The reaction can be gently agitated during this time.

-

The resulting triazole-linked product can then be analyzed by appropriate methods, such as SDS-PAGE and in-gel fluorescence scanning (for fluorescent reporters) or Western blotting and streptavidin detection (for biotin reporters).

Visualizing Workflows and Pathways

The synthesis and application of 1-Azidooctane can be visualized through logical diagrams.

Caption: Synthesis of 1-Azidooctane from 1-bromooctane.

Caption: Experimental workflow for metabolic labeling with 1-Azidooctane.

Safety and Handling

1-Azidooctane is an organic azide and should be handled with caution. Organic azides can be energetic and potentially explosive, especially when heated or in concentrated form. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid contact with strong oxidizing agents and strong acids. Store in a cool, dark, and well-ventilated area.

Conclusion

1-Azidooctane is a powerful and versatile tool for researchers in the life sciences and drug discovery. Its straightforward synthesis and its utility in the robust and reliable CuAAC click reaction make it an invaluable probe for studying a variety of biological processes. The ability to metabolically incorporate the this compound moiety into cellular components provides a powerful strategy for the investigation of lipid metabolism and protein lipidation, offering insights into cellular signaling and disease pathogenesis. As the field of chemical biology continues to expand, the applications of 1-Azidooctane and similar molecular probes are poised to play an increasingly important role in the development of new diagnostics and therapeutics.

References

- 1. Design and synthesis of 4-azido-phosphatidylinositol as a potential probe for metabolic engineering of glycosylphosphatidylinositol on cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A new organic molecular probe as a powerful tool for fluorescence imaging and biological study of lipid droplets - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Potential Hazards of 1-Azidooctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Azidooctane (C₈H₁₇N₃) is a linear alkyl azide utilized in various chemical syntheses, particularly in bioconjugation and click chemistry. Despite its utility, the presence of the azide functional group imparts specific hazards that necessitate careful handling and a thorough understanding of its potential risks. This technical guide provides a comprehensive overview of the known and potential hazards associated with 1-azidooctane, with a focus on its toxicological profile, reactivity, and thermal stability. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided for key cited studies.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1-azidooctane is presented in Table 1.

| Property | Value | Unit | Source |

| Molecular Formula | C₈H₁₇N₃ | --INVALID-LINK-- | |

| Molecular Weight | 155.24 | g/mol | --INVALID-LINK-- |

| CAS Number | 7438-05-3 | --INVALID-LINK-- | |

| Density | 0.840 | g/cm³ at 20°C | --INVALID-LINK-- |

| Boiling Point | 183-185 | °C | --INVALID-LINK-- |

| Standard liquid enthalpy of combustion (ΔcH°liquid) | -5674.00 ± 3.00 | kJ/mol | --INVALID-LINK-- |

| Liquid phase enthalpy of formation at standard conditions (ΔfH°liquid) | 96.70 | kJ/mol | --INVALID-LINK-- |

Toxicological Hazards

A significant toxicological concern for alkyl azides is their mutagenic potential.

Mutagenicity

A study on the mutagenicity of various alkyl azides demonstrated that they exhibit mutagenic activity in the Salmonella typhimurium TA100 strain with the addition of a metabolic activation system (S9 mix). This suggests that 1-azidooctane may be metabolized to a mutagenic intermediate. However, no significant mutagenic activity was observed in the TA98 strain, with or without S9 mix, or in the TA100 strain without S9 mix.

Experimental Protocol: Ames Test for Mutagenicity of Alkyl Azides

-

Bacterial Strains: Salmonella typhimurium strains TA98 and TA100 were used.

-

Metabolic Activation: An S9 mix, derived from the livers of rats pre-treated with phenobarbital and 5,6-benzoflavone, was used to simulate mammalian metabolism.

-

Assay Procedure:

-

The test compound (an alkyl azide) was dissolved in a suitable solvent.

-

Various concentrations of the test compound were pre-incubated with the bacterial strain (TA98 or TA100) and the S9 mix (or buffer for assays without metabolic activation) at 37°C.

-

After the pre-incubation period, the mixture was poured onto a minimal glucose agar plate.

-

The plates were incubated at 37°C for 48 hours.

-

The number of revertant colonies (his+ revertants) was counted.

-

-

Evaluation: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

Physicochemical and Reactivity Hazards

The primary physicochemical hazard associated with 1-azidooctane is its potential for rapid and energetic decomposition, which can lead to an explosion. This is a characteristic of many organic azides.

Thermal Stability and Explosive Potential

The stability of organic azides is influenced by their molecular structure, particularly the ratio of carbon and oxygen atoms to nitrogen atoms. A higher ratio generally indicates greater stability.

-

Carbon to Nitrogen Ratio (C/N): For 1-azidooctane (C₈H₁₇N₃), the C/N ratio is 8/3, which is approximately 2.67.

-

The "Rule of Six": This empirical rule suggests that a compound with at least six carbon atoms for each energetic functional group (like an azide) is likely to be relatively stable. 1-Azidooctane, with eight carbon atoms, adheres to this rule.

While these guidelines suggest that 1-azidooctane is one of the more stable alkyl azides, it is still an energetic material and must be handled with care. Decomposition can be initiated by heat, shock, friction, or light. It is crucial to avoid heating 1-azidooctane under confinement.

Although specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for 1-azidooctane is not available in the reviewed literature, studies on other organic azides show that decomposition is an exothermic process that can occur rapidly once initiated. For example, the decomposition of some glycidyl azide polymers begins at temperatures around 200°C.

Incompatible Materials

To prevent the formation of highly sensitive and explosive compounds, 1-azidooctane should not be brought into contact with:

-

Strong oxidizing agents: Can lead to a violent reaction.

-

Strong acids: May form the highly toxic and explosive hydrazoic acid (HN₃).

-

Heavy metals and their salts (e.g., copper, lead, silver, mercury): Can form highly shock-sensitive heavy metal azides. The use of metal spatulas or equipment with copper or lead components should be strictly avoided.

Safe Handling and Storage

Given the potential hazards, the following precautions are mandatory when working with 1-azidooctane.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles are required at all times.

-

Hand Protection: Nitrile gloves should be worn. For tasks with a higher risk of splashing, double gloving is recommended.

-

Body Protection: A flame-retardant lab coat should be worn.

Engineering Controls

-

All work with 1-azidooctane should be conducted in a certified chemical fume hood to prevent inhalation of any potential vapors and to contain any potential energy release.

-

A blast shield should be used, especially when heating the substance or performing reactions on a larger scale.

Storage

-

Store 1-azidooctane in a cool, dark, and well-ventilated area.

-

It should be stored away from incompatible materials, particularly acids and heavy metals.

-

The use of containers with metal caps or components that could come into contact with the azide should be avoided.

Experimental Protocols

Synthesis of 1-Azidooctane

A common method for the synthesis of alkyl azides is the nucleophilic substitution of an alkyl halide with sodium azide.

-

Reaction: 1-Bromooctane + NaN₃ → 1-Azidooctane + NaBr

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-bromooctane in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add a stoichiometric excess of sodium azide (NaN₃).

-

Heat the reaction mixture with stirring. The reaction temperature and time will depend on the specific solvent and scale, but a typical range is 50-100°C for several hours.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter and carefully remove the solvent under reduced pressure. Caution: Do not distill the crude 1-azidooctane to dryness, as this can increase the risk of explosion. Purification is typically achieved by column chromatography if necessary.

-

Logical Flow for Hazard Assessment

The following diagram illustrates the logical workflow for assessing the potential hazards of 1-azidooctane.

Caption: Logical workflow for assessing the hazards of 1-azidooctane.

Conclusion

1-Azidooctane is a valuable chemical intermediate, but its handling requires a high level of caution due to the inherent hazards of the azide functional group. The primary concerns are its potential mutagenicity and its propensity for energetic decomposition. While its relatively high carbon-to-nitrogen ratio suggests greater stability compared to smaller organic azides, it must still be treated as a potentially explosive material. Adherence to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls, is essential for the safe handling and use of 1-azidooctane in a research and development setting. Further experimental studies to quantify its toxicological properties and thermal decomposition characteristics are warranted to provide a more complete hazard profile.

Methodological & Application

Application Notes and Protocols for 1-Azidooctane in Copper-Catalyzed Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and reliable method for covalently linking molecular building blocks.[1][2] This reaction forms a stable 1,2,3-triazole linkage from an azide and a terminal alkyne with high yields and selectivity, under mild, often aqueous, conditions.[3][4] 1-Azidooctane is a versatile, hydrophobic building block used in CuAAC reactions to introduce an eight-carbon alkyl chain into a target molecule. This modification is particularly useful in drug development for modulating solubility and cell membrane permeability, in materials science for surface functionalization, and in chemical biology for creating specific molecular probes.

These notes provide an overview of the applications and detailed protocols for utilizing 1-azidooctane in copper-catalyzed click chemistry.

Core Concepts and Mechanism

The CuAAC reaction involves the [3+2] cycloaddition between an azide (like 1-azidooctane) and a terminal alkyne.[5] The reaction's success hinges on the use of a copper(I) catalyst, which dramatically accelerates the reaction rate (by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction) and controls the regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[3]

The active Cu(I) catalyst can be introduced directly from a Cu(I) salt (e.g., CuI, CuBr) or, more commonly, generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent, with sodium ascorbate being the most prevalent.[5][6] To prevent oxidation and enhance catalytic activity, especially in biological applications, a stabilizing ligand is often employed.[5][7]

Caption: General mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Applications of 1-Azidooctane in Click Chemistry

The incorporation of an octyl group via 1-azidooctane can be leveraged in several research and development areas:

-

Drug Discovery: Modifying a lead compound with an octyl chain can alter its pharmacokinetic properties, such as increasing lipophilicity to enhance membrane permeability or tuning solubility. The triazole ring formed is stable and can act as a pharmacophore itself.[2][8]

-

Bioconjugation: While less common for large biomolecules where aqueous solubility is paramount, 1-azidooctane can be used to click-label smaller biological molecules or to create amphiphilic structures for studying interactions at lipid interfaces.

-

Materials Science: 1-Azidooctane is used to functionalize surfaces, polymers, and nanoparticles. The hydrophobic octyl chain can be used to create self-assembled monolayers or to alter the surface properties of materials, rendering them more hydrophobic.

-

Probe Synthesis: Synthesis of molecular probes where the octyl chain acts as a hydrophobic tail for specific binding studies or for incorporation into lipid bilayers.

Data Presentation: Reaction Conditions and Yields

The efficiency of the CuAAC reaction with 1-azidooctane depends on the specific alkyne, solvent, and catalytic system used. The following tables summarize typical reaction conditions compiled from general protocols and specific examples.

Table 1: General Catalytic Systems for CuAAC

| Catalyst Source | Reducing Agent | Ligand (Optional) | Typical Solvent(s) | Reference |

| CuSO₄ | Sodium Ascorbate | THPTA (aqueous) | Water, PBS, tBuOH/H₂O | [7] |

| CuSO₄ | Sodium Ascorbate | TBTA (organic) | DMSO, DMF, CH₂Cl₂, THF | [5] |

| CuI | None needed | Triethylamine (Et₃N) | Water, THF | [9][10] |

| Metallic Copper (powder/turnings) | None needed | None | Various (Ultrasound assisted) | [3] |

Table 2: Example Reaction with 1-Azidooctane

| Alkyne | Azide | Catalyst System | Solvent | Time | Yield | Reference |

| Acetylene (gas) | 1-Azidooctane | 10 mol% CuI, 20 mol% Et₃N | Water | N/A | 41% | [9] |

Experimental Protocols

Below are detailed protocols for performing CuAAC reactions with 1-azidooctane. Protocol 1 describes a general method adaptable for various alkynes in an organic solvent, while Protocol 2 provides a specific method for reaction in an aqueous medium.

Protocol 1: General CuAAC Reaction in an Organic Solvent (TBTA Ligand)

This protocol is suitable for the reaction of 1-azidooctane with a terminal alkyne that is soluble in common organic solvents.

Materials:

-

1-Azidooctane

-

Terminal alkyne of interest

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium L-ascorbate

-

Solvent (e.g., DMSO, DMF, or a mixture like tBuOH/H₂O 1:1)

-

Reaction vessel (e.g., round-bottom flask or vial with stir bar)

-

Nitrogen or Argon source (optional, for rigorous oxygen exclusion)

Stock Solutions:

-

Copper/TBTA Solution: Prepare a 10 mM solution of the pre-complexed catalyst by dissolving CuSO₄·5H₂O (2.5 mg, 0.01 mmol) and TBTA (5.3 mg, 0.01 mmol) in 1 mL of your chosen solvent (e.g., DMSO).

-

Sodium Ascorbate Solution: Prepare a fresh 100 mM solution by dissolving sodium ascorbate (19.8 mg, 0.1 mmol) in 1 mL of deionized water.

Procedure:

-

In a reaction vessel, dissolve the terminal alkyne (1.0 equivalent) and 1-azidooctane (1.1 equivalents) in the chosen solvent.

-

Optional: Degas the solution by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[5]

-

Add the Copper/TBTA stock solution to the reaction mixture. The final copper concentration is typically 1-5 mol%.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 5-10 mol%.

-

Stir the reaction at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1 to 24 hours.

-

Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the catalyst and other water-soluble components. The organic layer can be dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by flash column chromatography on silica gel.

Caption: Workflow for a general CuAAC reaction with 1-azidooctane in an organic solvent.

Protocol 2: CuAAC Reaction in Water using CuI

This protocol is adapted from a green chemistry approach and is suitable for alkynes with some water solubility. It avoids the use of organic solvents and ligands.[9]

Materials:

-

1-Azidooctane

-

Terminal alkyne of interest (e.g., acetylene gas or a water-soluble alkyne)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Deionized Water

-

Reaction vessel (e.g., sealed tube or pressure vessel if using a gaseous alkyne)

Procedure:

-

To a suitable reaction vessel, add the terminal alkyne (1.0 equivalent). If using acetylene gas, it can be bubbled through the solution.

-

Add 1-azidooctane (1.2 equivalents).

-

Add deionized water as the solvent.

-

Add triethylamine (Et₃N, 20 mol% relative to the limiting reagent).

-

Add copper(I) iodide (CuI, 10 mol% relative to the limiting reagent).

-

Seal the vessel and stir the mixture vigorously at room temperature. The reaction time can vary from a few hours to overnight.

-

Work-up and Purification: After the reaction is complete (monitored by TLC or GC-MS), extract the product with an organic solvent like dichloromethane (CH₂Cl₂) or ethyl acetate.[11] The combined organic phases should be dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can then be purified by column chromatography.

References

- 1. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. Click-chemistry mediated synthesis of OTBN-1,2,3-Triazole derivatives exhibiting STK33 inhibition with diverse anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Copper(I)-catalyzed cycloaddition of organic azides and 1-iodoalkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Protocol for Staudinger Ligation with 1-Azidooctane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Staudinger ligation is a highly selective and bioorthogonal reaction that forms a stable amide bond from an azide and a phosphine.[1] This reaction has become a valuable tool in chemical biology, bioconjugation, and drug development due to its high chemoselectivity and the biocompatibility of the reacting functional groups.[2] The azide and phosphine moieties are abiotic and do not typically participate in or interfere with biological processes.[1][3] The "traceless" variant of the Staudinger ligation is particularly advantageous as the phosphine oxide byproduct is not incorporated into the final ligated product.[4]

This application note provides a detailed protocol for the Staudinger ligation of 1-azidooctane, a representative long-chain aliphatic azide, with a commercially available phosphine reagent containing an ortho-ester group, which facilitates the intramolecular cyclization and subsequent hydrolysis to form the amide bond.[1] This protocol can be adapted for the conjugation of 1-azidooctane to various molecules of interest that have been functionalized with a suitable phosphine.

Signaling Pathway and Experimental Workflow

The Staudinger ligation proceeds through a well-defined mechanism. Initially, the phosphine attacks the terminal nitrogen of the azide to form a phosphazide intermediate. This intermediate then loses dinitrogen gas to form an aza-ylide. In the ligation reaction, an electrophilic trap, typically an ester group positioned ortho to the phosphine, captures the aza-ylide in an intramolecular reaction. The resulting intermediate is then hydrolyzed to yield the final amide product and the corresponding phosphine oxide.[4][5]

Caption: Workflow and mechanism of the Staudinger ligation with 1-azidooctane.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the Staudinger ligation of 1-azidooctane with a phosphine reagent. Please note that these are starting points and may require optimization for specific applications.

| Parameter | Value | Notes |

| Reactants | ||

| 1-Azidooctane Concentration | 10-50 mM | |

| Phosphine Reagent Concentration | 1.1 - 1.5 equivalents | A slight excess of the phosphine reagent is often used. |

| Reaction Conditions | ||

| Solvent | Tetrahydrofuran (THF) / Water (3:1 to 1:1) | The reaction is faster in polar, protic solvents.[6] |

| Temperature | Room Temperature (20-25 °C) | The reaction proceeds efficiently at ambient temperature. |

| Reaction Time | 2-12 hours | Monitor reaction progress by TLC or LC-MS. |

| Expected Outcome | ||

| Yield | > 80% | Yields are typically high but depend on purification. |

Experimental Protocol

This protocol describes a general procedure for the Staudinger ligation of 1-azidooctane with a commercially available phosphine reagent such as methyl 2-(diphenylphosphino)benzoate.

Materials and Reagents

-

1-Azidooctane

-

Methyl 2-(diphenylphosphino)benzoate (or similar phosphine reagent with an ortho-ester)

-

Tetrahydrofuran (THF), anhydrous

-

Deionized Water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Standard laboratory glassware and magnetic stirrer

Procedure

-

Reagent Preparation:

-

In a round-bottom flask, dissolve 1-azidooctane (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v) to a final concentration of 20 mM.

-

In a separate vial, dissolve the phosphine reagent (1.2 equivalents) in a minimal amount of THF.

-

-

Reaction Setup:

-

With vigorous stirring, add the phosphine reagent solution dropwise to the solution of 1-azidooctane at room temperature.

-

Allow the reaction to stir at room temperature.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the amide product will indicate reaction progression.

-

-

Work-up:

-

Once the reaction is complete (as determined by TLC, typically within 4-8 hours), concentrate the reaction mixture under reduced pressure to remove the THF.

-

To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to isolate the pure amide product.

-

-

Characterization:

-

Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Logical Relationship Diagram

Caption: Key factors influencing the outcome of the Staudinger ligation.

Conclusion

The Staudinger ligation is a robust and versatile method for the formation of amide bonds. The protocol described herein for the reaction of 1-azidooctane provides a reliable starting point for researchers and professionals in drug development and chemical biology. The mild reaction conditions and high chemoselectivity make it an attractive strategy for the conjugation of molecules in complex environments. Optimization of the reaction parameters may be necessary to achieve the best results for specific applications.

References

Application Notes and Protocols for Surface Modification Using 1-Azidooctane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of 1-azidooctane for the surface modification of various materials. The protocols focus on the widely used "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and versatile reaction for covalently attaching molecules to surfaces.

Introduction to 1-Azidooctane in Surface Modification

1-azidooctane is a linear alkyl azide that serves as a versatile molecular linker in surface functionalization. Its terminal azide group (-N₃) can readily participate in bio-orthogonal "click" reactions, most notably the CuAAC reaction with alkyne-terminated molecules or surfaces. The eight-carbon alkyl chain (octane) provides a hydrophobic spacer, which can be advantageous in various applications, such as influencing the orientation of attached biomolecules, creating self-assembled monolayers, and modifying the wetting properties of surfaces.

The primary application of 1-azidooctane in surface modification is to introduce a reactive handle for the subsequent attachment of a wide range of functionalities, including fluorescent dyes, polymers, peptides, proteins, and drug molecules. This two-step functionalization strategy offers a high degree of modularity and efficiency.

Key Applications

-

Biomaterial Engineering: Immobilization of biomolecules (e.g., peptides, enzymes) onto surfaces to enhance biocompatibility, promote specific cell adhesion, or create biosensors.

-

Drug Delivery: Functionalization of nanoparticles and liposomes for targeted drug delivery. The azide group allows for the attachment of targeting ligands.[1][2]

-

Polymer Science: Modification of polymer surfaces to alter their chemical and physical properties, such as hydrophobicity, and for the synthesis of graft copolymers.[3]

-